(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
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Overview
Description
(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular formula C10H13N3S. It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms. The compound also features a thiophene ring, which is a sulfur-containing heterocycle. This unique combination of structural elements makes this compound an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene and isopropyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- (1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid)
- (1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-amine)
- (1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl)methylamine
Uniqueness
(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C11H15N3S |
---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
(2-propan-2-yl-5-thiophen-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H15N3S/c1-8(2)14-9(7-12)6-10(13-14)11-4-3-5-15-11/h3-6,8H,7,12H2,1-2H3 |
InChI Key |
VDEZDAJFQBWCEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CS2)CN |
Origin of Product |
United States |
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